{1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine
Description
{1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine is a nitrogen-containing heterocyclic compound featuring a piperidine core substituted at the 1-position with a (1-ethyl-1H-pyrazol-4-yl)methyl group and at the 4-position with a methylamine moiety. Its molecular formula is C₁₂H₂₂N₄, with a molecular weight of 222.34 g/mol . The compound is cataloged under identifiers such as ZX-AC004796 and SY087113, though its CAS number remains unspecified in available literature .
Structurally, the ethyl-substituted pyrazole at the piperidine 1-position distinguishes it from analogs with smaller alkyl groups (e.g., methyl) or alternative heterocycles. This substitution likely influences physicochemical properties such as lipophilicity, solubility, and biological activity.
Properties
IUPAC Name |
[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-2-16-10-12(8-14-16)9-15-5-3-11(7-13)4-6-15/h8,10-11H,2-7,9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRHQSKVJDZEPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCC(CC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine, also known by its CAS number 1019005-71-0, is a heterocyclic amine that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure
The compound features a piperidine ring substituted with a pyrazole moiety, which is further modified by an ethyl group. This unique structure may influence its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine |
| Molecular Formula | C12H22N4 |
| Molecular Weight | 222.33 g/mol |
| CAS Number | 1019005-71-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The compound may act as a ligand in biochemical assays, modulating the activity of specific molecular targets.
Potential Targets
- Serotonin Receptors : Similar compounds have shown interactions with serotonin receptors, influencing mood and anxiety levels.
- Cholinergic System : The compound may exhibit effects on acetylcholine receptors, which are crucial for cognitive functions and memory.
Pharmacological Applications
Research indicates several potential applications for this compound:
1. Anxiolytic Effects
Studies have shown that related pyrazole derivatives can exhibit anxiolytic-like effects through modulation of benzodiazepine and nicotinic pathways without impairing mnemonic functions .
2. Anti-inflammatory Properties
The compound is under investigation for its anti-inflammatory and analgesic effects, making it a candidate for pain management therapies.
3. Cancer Research
There is ongoing research into synthetic lethality in cancer treatments, where similar compounds have been identified as PARP inhibitors, potentially offering therapeutic benefits in BRCA-deficient tumors .
Study on Anxiolytic Activity
A study evaluating a structurally similar compound (LQFM032) demonstrated significant anxiolytic-like activity in animal models. The tests included elevated plus maze and light-dark box assessments, where the compound decreased latency and increased the duration of sleep when subjected to sodium pentobarbital-induced sleep tests .
Cancer Therapeutics
Recent advancements in synthetic lethality have highlighted the potential of pyrazole derivatives as selective inhibitors in cancer therapies. These compounds exhibited promising in vitro and in vivo anticancer activities, suggesting that this compound could be further explored for similar applications .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related piperidine-pyrazole derivatives and their distinguishing features:
Analysis of Structural and Functional Differences
Substituent Effects on Lipophilicity: The ethyl group in the target compound increases hydrophobicity compared to the methyl-substituted analog (C₉H₁₆N₄, MW 180.25) . This may enhance membrane permeability but reduce aqueous solubility.
Biological Activity Insights :
- While direct activity data for the target compound is unavailable, structurally related piperidine derivatives exhibit diverse applications. For example, DMPI and CDFII (piperidine-indole hybrids) act as carbapenem synergists against methicillin-resistant Staphylococcus aureus (MRSA) .
- Chlorophenyl-substituted analogs (e.g., ) are explored for antimicrobial properties, suggesting that halogenation could be a strategic modification for enhancing bioactivity.
Synthetic Accessibility :
- The target compound and its dimethylpyrazole analog (ZX-AC004795) share similar synthetic routes, likely involving reductive amination or nucleophilic substitution to attach the pyrazole moiety to the piperidine core .
- Ethyl vs. methyl substitutions may require tailored alkylation steps, impacting yield and purity.
Q & A
Q. Basic
Q. Advanced
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., single-crystal studies with SHELXL refinement ).
- Dynamic NMR : Detect conformational flexibility in the piperidine ring .
What analytical techniques are critical for resolving contradictory data (e.g., purity vs. bioactivity discrepancies)?
Q. Advanced
- High-resolution mass spectrometry (HRMS) : Identify trace impurities (e.g., by-products from incomplete alkylation ).
- DSC/TGA : Assess thermal stability and hydrate/solvate formation .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in complex spectra (e.g., pyrazole-proton coupling ).
How can computational methods predict the compound’s biological targets or metabolic pathways?
Q. Advanced
- Molecular docking : Screen against receptors like serotonin or histamine receptors (common targets for piperidine derivatives ).
- ADMET prediction : Use tools like SwissADME to estimate solubility (LogP ~2.1 for C12H22N4 ) and cytochrome P450 interactions.
- Metabolite identification : Simulate Phase I/II metabolism with software such as Meteor.
What strategies mitigate instability during storage or experimental use?
Q. Basic
- Storage : -20°C under inert atmosphere (N₂/Ar) to prevent oxidation.
- Buffered solutions : Use pH 7.4 phosphate buffer to avoid hydrolysis of the piperidine moiety .
Q. Advanced
- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage.
- Degradation studies : Accelerated stability testing (40°C/75% RH) with UPLC-MS monitoring .
How can synthetic by-products or isomeric impurities be identified and separated?
Q. Advanced
- Chiral HPLC : Resolve enantiomers if asymmetric centers are present.
- Prep-TLC/Column chromatography : Isolate regioisomers (e.g., pyrazole N-alkylation vs. C-alkylation products ).
- LC-NMR : Couple separation with structural analysis for unknown impurities .
What are the key challenges in scaling up synthesis, and how are they addressed?
Q. Advanced
- Exothermic reactions : Use flow chemistry to control temperature during alkylation .
- Solvent selection : Replace ethanol with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and yield.
- Process analytical technology (PAT) : Implement real-time FTIR for reaction monitoring .
How does the compound’s stereoelectronic profile influence its reactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
